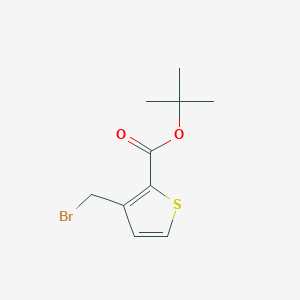

Tert-butyl 3-(bromomethyl)thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

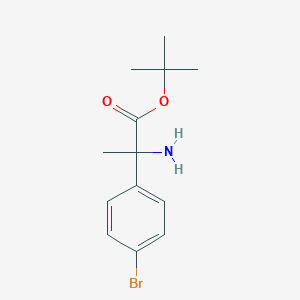

Tert-butyl 3-(bromomethyl)thiophene-2-carboxylate is a chemical compound with the CAS Number: 252357-59-8 . It has a molecular weight of 278.19 .

Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl 3-(bromomethyl)-1H-1lambda3-thiophene-2-carboxylate . The InChI code is 1S/C10H14BrO2S/c1-10(2,3)13-9(12)8-7(6-11)4-5-14-8/h4-5,14H,6H2,1-3H3 .Physical and Chemical Properties Analysis

This compound has a molecular weight of 278.19 . It is a solid at room temperature and should be stored at a temperature between 28 C .Applications De Recherche Scientifique

Building Blocks for Molecular Electronics

Tert-butyl 3-(bromomethyl)thiophene-2-carboxylate is a valuable precursor in the synthesis of molecular electronics components. It is particularly useful as a building block for thiol end-capped molecular wires. Through efficient synthetic transformations, derivatives of this compound serve as precursors for a variety of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, indicating its crucial role in the development of molecular electronics (Stuhr-Hansen et al., 2005).

Synthesis of Novel Morpholine Derivatives

Research on this compound has led to innovative synthetic methods for producing novel morpholine derivatives. For instance, 1-tert-butyl-2-(allyloxymethyl)aziridine has been transformed diastereoselectively into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, which further undergoes nucleophilic displacement to yield various morpholine derivatives. This showcases the compound's utility in the synthesis of structurally diverse morpholines, expanding the toolkit for organic and medicinal chemistry (D’hooghe et al., 2006).

Catalytic Arylation of Carboxylic Acids

The compound has also found application in catalysis, specifically in the arylation of carboxylic acids. Ruthenium catalysts ligated to di-tert-butylbipyridine, for instance, catalyze the arylation of diverse aryl carboxylic acids with aryl and heteroaryl halides. This process demonstrates the compound's role in facilitating C-H bond activation and decarboxylation, contributing to the development of efficient synthesis methods for arylated products, which are important in pharmaceuticals and materials science (Huang & Weix, 2016).

Asymmetric Oxidation and Synthesis of Sulfinyl Compounds

In the realm of asymmetric synthesis, this compound is pivotal in the catalytic asymmetric oxidation of tert-butyl disulfide. The process yields tert-butyl tert-butanethiosulfinate with high enantiomeric excess, serving as a precursor to chiral tert-butanesulfinyl compounds. Such transformations underscore the compound's importance in the synthesis of optically active sulfinyl compounds, which are valuable in various asymmetric synthesis applications (Cogan et al., 1998).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It carries the hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Appropriate safety measures should be taken while handling this compound, including wearing protective gloves and eye/face protection .

Propriétés

IUPAC Name |

tert-butyl 3-(bromomethyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2S/c1-10(2,3)13-9(12)8-7(6-11)4-5-14-8/h4-5H,6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDIFFPQZHNXREW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CS1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)propionamide](/img/structure/B2978601.png)

![2-[(Oxolan-2-yl)methoxy]pyrimidine](/img/structure/B2978602.png)

![5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2978605.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2978608.png)

![5-bromo-1-methyl-3-[[5-[(2R)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]pyridin-2-one](/img/structure/B2978617.png)

![13-fluoro-5-(2-phenylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2978618.png)

![(1R,5R,6R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/no-structure.png)